Journal Name:Journal of Bionic Engineering
Journal ISSN:1672-6529
IF:2.995
Journal Website:http://jbe.jlu.edu.cn/EN/volumn/current.shtml
Year of Origin:2004
Publisher:Science Press
Number of Articles Per Year:90
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.ensm.2023.102877
Lithium–sulfur batteries (LSBs) with ultra-high energy density are emerging as the best alternative for next-generation energy storage systems. Nevertheless, polysulfide (LiPS) shuttling induces rapid capacity diminution, and short battery lifespan, which seriously hinders their practical application. Herein, a solvothermal and controlled pyrolysis process was used to synthesize the metal-organic frameworks derived m–/c–ZrO2 heterojunction distributed on nitrogen-doped porous carbon (NC) and uniformly wrapped by graphene sheets. Electrochemical investigation demonstrates that the m–/c–ZrO2/NCG heterostructure modified separator can efficiently impede LiPSs shuttling and regulate the conversion reaction of long-chain LiPSs, which is further confirmed by first-principles theoretical calculations. The as-prepared m–/c–ZrO2/NCG-based LSBs showed remarkable cyclability with a decay rate of 0.023 % per cycle over 1000 cycles at a high rate of 2 C. Importantly, at very high sulfur loading of 6.8 mg cm−2, an excellent reversible specific capacity of 924.1 mAh g−1 at 0.2 C after 100 cycles is achieved, which is expected to obtain high energy performance. This work delivers a promised strategy for the rational design of multifunctional heterostructure for stable and safe LSBs, providing a means of narrowing the gap for the commercialization of high-energy next-generation electrochemical storage devices.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.ensm.2023.102871
Thermal runaway (TR) propagation is considered the utmost safety issue of lithium-ion batteries (LIBs), which raised extensive concern. Using high-efficiency fireproof sheets to separate battery packs is one of the effective technologies to reduce the risk of TR propagation. Hence, we report a novel method, namely in-situ supercritical separation (ISS), to fabricate co-precursor aerogel sheets (CAS) based on an in-house device. ISS method can effectively reduce the preparation time of aerogel sheets to 3 h and greatly reduce the amount of solvent used without replacing or pressurizing additional solvent. More importantly, the proposed ISS method can effectively suppress the separation of the co-precursor heterogeneous substances, achieving homogeneous polymerization and improving the mechanical properties, high-temperature resistance and thermal insulation properties of the aerogel sheet. Specifically, CAS exhibits a compression strength of 638.5 kPa (50% strain), a low energy loss coefficient (0.238), and superior fatigue resistance (10,000 compressions). CAS has an ultralow thermal conductivity (i.e., 0.0197 W/(m·K)). The blocking functions of CAS are verified by a series of experiments where TR is triggered by abusive heating. Consequently, the TR propagation among fully charged LIBs with the highest temperature of up to 836.2 °C is successfully suppressed by 2-mm-thick CAS, yielding the maximum cell-to-cell temperature gap of 767 °C. Furthermore, it is proved that CAS with 35.7% wt aerogel is economical and capable of suppressing the TR propagation in the LIB module. The above results indicate that the CAS prepared by the ISS method is promising in applying to a safer LIB module.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.ensm.2023.102850
The rapid growth of the electronics industry has increased the demand for electrochemical capacitors with a combination of high capacitance, high energy and power density, and long cycling stability. To achieve this, a rational design of electrode materials with high surface area, suitable porosity, and excellent electronic and ionic conductivity is required. Herein, high aspect ratio poly(3,4-ethylenedioxythiophene) (PEDOT) nano and microfibers with increased accessible surface area and porosity are grown on a three-dimensional laser-scribed graphene (LSG) network through a facile vapor phase polymerization process. The resultant electrode showed an outstanding areal capacitance of 1463 mF cm−2. To the best of our knowledge, this is the highest value reported so far for a vapor phase polymerized PEDOT/LSG supercapacitor. It also displayed an impressive capacitance retention of over 89.7% after 10,000 cycles at a current density of 30 mA cm−2 with a potential window of 1.0 V. Furthermore, the capacitive current contribution is a remarkable 96% with a maximum energy and power density of 75.21 µWh cm−2 and 136 mW cm−2, respectively. This binderless nanofiber composite electrode offers the advantages of better adhesion, improved specific surface area, suitable porosity, and enhanced electronic and ionic conductivity.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.ensm.2023.102895
Potassium metals are promising anodes owing to their wide distribution and low redox potential. Nevertheless, their application in flexible devices is impeded by their poor mechanical properties. Herein, we fabricate a moldable and processable non-Newtonian flow state K metal anode (NK) by encapsulating molten K into Super P powder in a short time. The NK slurry can be arbitrarily designed in various shapes and precise sizes with excellent viscosity, and stabilize K metal anodes at near room temperature (around 100 °C). Further, with the support of a stainless steel mesh carrier, the mechanical stability and corrosion resistance of the electrodes tend to be more honorable. Remarkably, the NK metal based on stainless steel mesh (NK@SS) exhibits excellent cycling performance at high current density. Paired with a Prussian blue (PPB) cathode, the NK@SS anode shows better electrochemical performance and extended lifetime than bare K. The pouch cell based on the NK@SS anode can function well at various bending states without obvious capacity attenuation. These results may lay the foundation for the design of advanced materials.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.ensm.2023.102857
Although nanostructured Si can overcome the huge volume expansion during lithiation without breakage, in practical applications, it is Si/C composites that are used as anode in lithium batteries, in which volume expansion of Si can easily transmit to Si/C leading to rupture of composites, therefore, electrical contact loss and poor cyclability. So far, few reported Si/C composites can meet real application requirements. High structural strength of Si/C is a prerequisite for applications and, although it cannot inhibit the expansion when Si becomes Li15Si4, it can inhibit the irreversible expansion caused by the randomly increase of defect during the repeated phase transition of Si, and can prevent the rupture of composite particles during the compaction and cycling. In this work, a high-strength, high-density, isotropic Si/C composite was applied in commercial cylindrical cells with NCM811, and it exhibited a capacity retention of 83.8% over 1000 cycles at 2.5–4.2 V and 89.0% at 2.75–4.15 V, where charge/discharge rate was 0.5C/1C.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.ensm.2023.102853
We investigate the influence of configurational entropy on the cycling performance of 2D metal phosphorus trichalcogenides (MPS3) when utilized as anodes in potassium-ion devices. High yield, two-dimensional high-entropy CoVMnFeZnPS3 (HEPS3) with thickness ranging from 6 to 10 nm was synthesized via a vacuum solid-state method. HEPS3 enables efficient potassium-ion transport and intercalation at the interface of electrodes, thanks to the high-entropy effects arising from the interaction of various metal ions on the K+ binding energy. HEPS3 potassium-ion anodes outperform their medium-entropy (CoMnFePS3 (ME3PS3) and CoMnFeZnPS3 (ME4PS3)), CoFePS3 (LE2PS3), and FePS3 (LEPS3) counterparts, exhibiting a high reversible capacity of 524 mAh g−1, impressive high-rate capability up to 10 A g−1, and exceptional cycling stability over 1000 cycles. Our findings indicate that the electrochemical reconstruction of HEPS3 during cycling is crucial for achieving high-performance potassium-ion batteries. In situ-formed metal alloy layers act as catalysts, offering not only suitable adsorption energy to prevent the shuttle effect but also promoting the complete conversion of polysulfides. Furthermore, cations uniformly dispersed across the 2D plane create a "lattice distortion effect," imparting the structure with high mechanical stability and allowing for even distribution of internal stress generated in the electrode during the K+ insertion/extraction process, which in turn suppresses electrode pulverization and prevents the aggregation of MPCh3 layers. This work proposes a novel strategy for significantly enhancing potassium-ion storage performance through the electrochemical activation of high-entropy layered metal phosphides, thus opening a new horizon of 2D material design principle in energy storage devices.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.ensm.2023.102901
Thermo-responsive materials are smart materials that are capable of reacting to a local temperature variation, with high stimuli-sensitivity and/or facile reversibility. In recent years, reversibly thermo-responsive materials have been widely explored and integrated with lithium batteries because they can autonomously detect and reversibly respond to thermal faults in the battery. Therefore, we search and summarize research on the application of reversibly thermo-responsive materials for the development of new functional lithium battery with high thermal safety and durability. Firstly, we begin our analysis by reviewing four types of different thermo-responsive materials (e.g., sol-gel transition polymers, phase change materials, temperature-stimulus shape memory materials and positive temperature coefficient thermosensitive materials). Secondly, we summarize how the material couples with lithium battery components (i.e., electrolyte, separator, electrodes) and is applied in external management of batteries to improve the safety and electrochemical performance of the battery. Lastly, we propose the ideas for new applications and future development direction of thermo-responsive materials in the field of lithium batteries. Hoping such a review could provide inspiration for future research and development of intelligent thermal shutdown batteries with high safety and performance.
Integrated solution for a stable and high-performance zinc-ion battery using an electrolyte additive
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.ensm.2023.102845
Owing to their excellent safety, high capacity, eco-friendliness, and low cost, aqueous zinc-ion batteries (ZIBs) consisting of Zn anode and vanadium pentoxide cathode are considered as an attractive candidate for large-scale energy storage systems. However, the non-uniform dendrite growth and hydrogen evolution at the anode, as well as metal-ion dissolution at the cathode, caused by the utilization of acid electrolytes limit the capacity and cycle life of ZIBs. To address this, this study demonstrated the use of a stable and high-performance active material as the anode/cathode and vanadium (IV) oxide sulfate (VOSO4) as an electrolyte additive to fabricate high-energy performance ZIBs via a one-step process. The self-assembled passive layer on the anode surface enabled improved ion diffusion kinetics; thus, the ZIBs exhibited increased capacity (590 mAh g − 1 at 1 A g − 1) and rate capability (420 mAh g − 1 at 5 A g − 1). In addition, the inhibition of vanadium dissolution at the cathode extended the cycling performance of the battery for up to 400 cycles with a capacity retention of 77%. This strategy is a facile and feasible method to address the anode and cathode issues of ZIBs, thus providing new opportunities for the realization of stable and high-performance ZIBs.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.ensm.2023.102893
Polyethylene oxide (PEO)-based solid-state electrolyte (SSE) is attractive due to its excellent adhesion with electrodes and good processability. However, lithium dendrites easily penetrate PEO because of its soft nature, which results in inferior battery performance and safety issues. Here, a novel self-healing PEO-based SSE is prepared by incorporating 2 wt% amorphous three-dimensional carbon (3DC). This SSE possesses suitably low electronic conductivity for battery applications (on the order of 10−9 S cm−1), which is five orders of magnitude lower than its ionic conductivity (10−4 S cm−1) at 60 °C. In addition, the improved fluidity and strong adhesion between the 3DC and the PEO matrix contribute to the self-healing ability of SSE, which will repair the cracks of SSE formed during battery cycling. Moreover, this SSE shows enhanced ionic and thermal conductivities and mechanical strength, suppressing the formation and growth of lithium dendrites. As a result, this SSE exhibits excellent electrochemical stability, achieving 5000 h of stable cycles in lithium symmetric cell (0.1 mA cm−2, 0.1 mAh cm−2) and 850 long-term stable cycles for the LFP//Li full cell at 1 C (0.31 mA cm−2).
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.ensm.2023.102868
Lithium-metal batteries (LMBs) using limited-Li anodes are imperative for realizing high-energy storage. Proper solid-electrolyte interphase (SEI) design to control Li-deposition behavior and enhance deposition reversibility is challenging. We engineer the self-assembly formation of SEI in a gel polymer electrolyte (GPE) comprising poly(vinylidene fluoride-co-hexafluoro propylene) (PVDF-co-HFP) dissolved in a LiPF6-LiNO3 dual-salt solution with multiple solvents. The components of this GPE present critical functions: (1) dielectric (PVDF‐co-HFP) dissociates ion pairs to facilitate Li+ transport in the electrolyte and regulate Li+ diffusion in the SEI to lower Li deposition overpotentials, and endows soft characteristics to the SEI; (2) dual-anion PF6−-NO3− in the Li+ solvation sheath facilitates facile Li+ desolvation and formation of rigid and ion-conductive Li3N–LiF-rich SEI. This GPE exhibits higher ionic conductivity and Li+ transference number than the corresponding liquid electrolytes. The capacity retention of an anode-free Cu|GPE|NMC811 battery, i.e., at an anodic-to-cathodic Li ratio (A/C) of 0, reaches 44% after 100 charge-discharge cycles. An LMB with limited-Li at A/C = 2, having energy of 616 Wh kg−1 based on electrode-material mass, exhibits a retention of 85% after 100 cycles. The strategy to regulate Li+-transport and Li-deposition through GPE is promising for realizing the application of LMBs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENGINEERING, MULTIDISCIPLINARY 工程:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.40 | 31 | Science Citation Index Expanded | Not |
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